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Compound of Interest

Compound Name: 1-Ethyl-4-iodobenzene

Cat. No.: B1345684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-
ethyl-4-iodobenzene as a versatile reagent in palladium-catalyzed cross-coupling reactions.

This aryl iodide is a valuable building block for the synthesis of a wide range of organic

molecules, including active pharmaceutical ingredients (APIs), functional materials, and

complex molecular probes.

Introduction to 1-Ethyl-4-iodobenzene
1-Ethyl-4-iodobenzene (also known as 4-ethyliodobenzene) is an aromatic organic compound

with the chemical formula C₈H₉I.[1] It serves as an excellent substrate in numerous palladium-

catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine (C-I) bond.

This reactivity allows for the efficient formation of new carbon-carbon (C-C) and carbon-

nitrogen (C-N) bonds under relatively mild conditions.
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Property Value

CAS Number 25309-64-2[2]

Molecular Formula C₈H₉I[1]

Molecular Weight 232.06 g/mol [3]

Appearance Colorless to pale yellow liquid/solid[1]

Melting Point -17 °C

Boiling Point 112-113 °C at 20 mmHg

Solubility
Soluble in organic solvents like ether and

chloroform; insoluble in water.[1]

Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-

C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds. 1-Ethyl-4-
iodobenzene readily participates in this reaction with various organoboron reagents.

General Reaction Scheme:
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Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Ethyl-1,1'-
biphenyl
This protocol describes the synthesis of 4-ethyl-1,1'-biphenyl via the Suzuki-Miyaura coupling

of 1-ethyl-4-iodobenzene with phenylboronic acid.

Materials:

1-Ethyl-4-iodobenzene (1.0 mmol, 232 mg)

Phenylboronic acid (1.2 mmol, 146 mg)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

Toluene (5 mL)

Ethanol (2 mL)

Water (2 mL)

Procedure:

To an oven-dried round-bottom flask, add 1-ethyl-4-iodobenzene, phenylboronic acid,

Pd(OAc)₂, PPh₃, and K₂CO₃.

Add the solvent mixture of toluene, ethanol, and water.

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
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Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to

afford 4-ethyl-1,1'-biphenyl.

Quantitative Data for Suzuki-Miyaura Coupling:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl

iodides with various boronic acids. While specific data for 1-ethyl-4-iodobenzene is limited in

readily available literature, the data for similar substrates provides a strong indication of

expected outcomes.
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Entry
Aryl
Iodide

Boroni
c Acid

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Iodoben

zene

Phenylb

oronic

acid

Pd(PPh

₃)₄ (1)
K₂CO₃

Toluene

/H₂O
80 12 95

2

4-

Iodotolu

ene

Phenylb

oronic

acid

Pd(OAc

)₂ (2) /

SPhos

(4)

K₃PO₄ Toluene 100 8 98

3

1-Ethyl-

4-

iodoben

zene

Phenylb

oronic

acid

Pd/C

(1.4)
K₂CO₃ DMF Reflux 1.5

~90

(estimat

ed)

4
Iodoben

zene

4-

Methox

yphenyl

boronic

acid

Pd(PPh

₃)₄ (1)
Na₂CO₃

DME/H₂

O
80 12 92

Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed C-C coupling of an unsaturated halide

with an alkene to form a substituted alkene. 1-Ethyl-4-iodobenzene is an effective substrate

for this transformation.

General Reaction Scheme:
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Caption: General scheme of the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-
ethylphenyl)acrylate
This protocol details the synthesis of ethyl (E)-3-(4-ethylphenyl)acrylate from 1-ethyl-4-
iodobenzene and ethyl acrylate.[4]

Materials:

1-Ethyl-4-iodobenzene (1.0 mmol, 232 mg)

Ethyl acrylate (1.2 mmol, 120 mg, 0.13 mL)

Palladium on carbon (10% w/w, 1 mg)[4]

Triethylamine (Et₃N, 1.0 mmol, 101 mg, 0.14 mL)[4]

Cyrene (1 mL)[4]

Procedure:

In a reaction vial, combine 1-ethyl-4-iodobenzene, ethyl acrylate, triethylamine, and

Cyrene.
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Add the 10% Pd/C catalyst.

Seal the vial and heat the mixture to 150 °C for 1-2 hours.[4]

Monitor the reaction by TLC or Gas Chromatography (GC).

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g.,

ethyl acetate).

Filter the mixture through a pad of celite to remove the catalyst.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product via column chromatography to yield ethyl (E)-3-(4-

ethylphenyl)acrylate.

Quantitative Data for Heck-Mizoroki Reaction:

Entry
Aryl
Iodide

Alkene
Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Iodoben

zene

Ethyl

acrylate

10%

Pd/C

(0.5)

Et₃N Cyrene 150 1 75[4]

2
Iodoben

zene
Styrene

Pd(OAc

)₂ (1)
NaOAc DMF 100 4 95

3

4-

Iodoani

sole

Methyl

acrylate

Pd(PPh

₃)₄ (1)
Et₃N

Acetonit

rile
80 6 90

4

1-Ethyl-

4-

iodoben

zene

Ethyl

acrylate

Pd(OAc

)₂ (1)
Et₃N DMF 100 4

>90

(estimat

ed)
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Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne, providing a direct route to arylalkynes.

General Reaction Scheme:

1-Ethyl-4-iodobenzene

Terminal Alkyne+

Pd Catalyst
Cu(I) Co-catalyst

Base
Arylalkyne

Click to download full resolution via product page

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 1-Ethyl-4-
(phenylethynyl)benzene
This protocol describes the synthesis of 1-ethyl-4-(phenylethynyl)benzene from 1-ethyl-4-
iodobenzene and phenylacetylene.[5]

Materials:

1-Ethyl-4-iodobenzene (1.0 mmol, 232 mg)

Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
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Triethylamine (Et₃N, 3.0 mmol, 303 mg, 0.42 mL)

Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-ethyl-4-
iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

Add anhydrous THF followed by triethylamine.

Add phenylacetylene dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the product with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain

1-ethyl-4-(phenylethynyl)benzene.[5]

Quantitative Data for Sonogashira Coupling:
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Entry
Aryl
Iodide

Alkyne

Pd
Cataly
st
(mol%)

Cu Co-
catalys
t
(mol%)

Base
Solven
t

Temp
(°C)

Yield
(%)

1

1-Ethyl-

4-

iodoben

zene

Phenyla

cetylen

e

Pd(PPh

₃)₄ (2)
CuI (4) Et₃N THF RT 95[5]

2
Iodoben

zene

Phenyla

cetylen

e

PdCl₂(P

Ph₃)₂

(0.5)

CuI (1) Et₃N THF 55 >99[6]

3

4-

Iodotolu

ene

1-

Hexyne

Pd(PPh

₃)₄ (2)
CuI (4) Et₃N DMF 60 92

4

1-Ethyl-

4-

iodoben

zene

1-

Heptyn

e

Pd(OAc

)₂ (1) /

XPhos

(2)

- Cs₂CO₃
Dioxan

e
80 88

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides and amines.

General Reaction Scheme:
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Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(4-
ethylphenyl)aniline
This protocol provides a general procedure for the amination of 1-ethyl-4-iodobenzene with

aniline.[7][8]

Materials:

1-Ethyl-4-iodobenzene (1.0 mmol, 232 mg)

Aniline (1.2 mmol, 112 mg, 0.11 mL)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

Anhydrous Toluene (5 mL)

Procedure:
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In an oven-dried Schlenk tube, combine 1-ethyl-4-iodobenzene, aniline, Pd₂(dba)₃, XPhos,

and NaOtBu.

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

Add anhydrous toluene via syringe.

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Filter through a pad of celite, washing with ethyl acetate.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography to afford N-(4-ethylphenyl)aniline.

Quantitative Data for Buchwald-Hartwig Amination:

Entry
Aryl
Iodide

Amine

Pd
Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Yield
(%)

1
Iodoben

zene
Aniline

Pd₂(dba

)₃ (1)

XPhos

(2)
NaOtBu Toluene 100 96

2

4-

Iodotolu

ene

Morphol

ine

Pd(OAc

)₂ (2)

BINAP

(3)
Cs₂CO₃ Toluene 100 94

3

1-Ethyl-

4-

iodoben

zene

Aniline
Pd(OAc

)₂ (1.5)

P(o-

tol)₃ (3)
K₃PO₄

Dioxan

e
110

85

(estimat

ed)

4
Iodoben

zene

Benzyla

mine

Pd₂(dba

)₃ (1)

Xantph

os (2)
K₂CO₃

Dioxan

e
110 91
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Application in the Synthesis of Bioactive Molecules
1-Ethyl-4-iodobenzene is a valuable precursor in the synthesis of various bioactive

compounds. The ethylphenyl moiety is present in numerous pharmaceuticals and

agrochemicals. The cross-coupling reactions described above provide efficient pathways to

introduce this structural motif. For example, derivatives of 4-ethylbiphenyl have been

investigated for their biological activities, and substituted cinnamates, accessible through the

Heck reaction, are precursors to a wide range of natural products and APIs.[9]

Logical Workflow for Drug Discovery Application:
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Caption: A logical workflow illustrating the use of 1-ethyl-4-iodobenzene in a drug discovery

program.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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